Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C12H9ClN2O2 |
|---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3 |
InChI Key |
FIMHAUXKAOTBDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino-pyrimidine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- The 3-chlorophenyl isomer (target compound’s analog) is synthesized at higher purity (98%) compared to the 2-chloro isomer (95%), suggesting greater synthetic stability .
- 4-chlorophenyl analogs may exhibit improved crystallinity due to symmetrical substitution, which could enhance X-ray diffraction suitability .
Heterocyclic Core Modifications: Pyrimidine vs. Thiazole
Replacing the pyrimidine ring with a thiazole alters electronic properties and bioactivity:
Key Observations :
- Thiazole derivatives exhibit higher molecular weight due to sulfur inclusion, which may enhance membrane permeability in biological systems .
Functional Group Variations
Sulfinyl and Sulfonyl Derivatives
Compounds like Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate (11) introduce sulfinyl groups, altering reactivity and solubility:
Piperazine-Modified Analogs
In histone deacetylase inhibitors, methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate intermediates demonstrate the importance of nitrogen-rich substituents for enzyme binding . The 3-chlorophenyl group in the target compound may provide steric bulk that enhances selectivity for specific enzyme isoforms.
Biological Activity
Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate is a compound within the pyrimidine family, recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 263.68 g/mol
- Structure : The compound features a heterocyclic aromatic structure with an amino group, a carboxylate ester, and a chlorophenyl substituent, contributing to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Anticancer Activity : The compound has been investigated for its anticancer properties. It has demonstrated significant inhibitory effects on cancer cell proliferation in vitro, particularly against triple-negative breast cancer (TNBC) cell lines. For instance, it exhibited an IC value of 0.126 μM against MDA-MB-231 cells, indicating potent activity compared to standard treatments like 5-Fluorouracil .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it has been shown to affect matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
- Cell Cycle Regulation : Research suggests that the compound can induce apoptosis in cancer cells by increasing caspase levels, which are essential for programmed cell death .
Comparative Analysis with Other Compounds
To understand the efficacy of this compound, it is beneficial to compare it with other pyrimidine derivatives:
Case Studies
- In Vivo Studies : In animal models, this compound was administered to mice with induced TNBC. Results showed a significant reduction in tumor size and metastasis compared to control groups treated with saline or standard drugs like TAE226 .
- Toxicity Assessment : Toxicological evaluations indicated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further development .
Q & A
Q. What are the established synthetic routes for Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate, and how are reaction conditions optimized?
this compound is typically synthesized via condensation reactions between substituted pyrimidine precursors and chlorophenyl derivatives. A common method involves ultrasonic irradiation in aqueous-alcohol media with catalysts like KHSO₄, which enhances reaction efficiency by promoting homogeneous mixing and reducing reaction time . Optimization often involves varying temperature, solvent polarity, and catalyst loading. For instance, adjusting the alcohol-to-water ratio can improve solubility of intermediates, while higher ultrasonic power (e.g., 40 kHz) increases yield by up to 20% compared to conventional heating .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data, particularly for small molecules with halogen substituents like the 3-chlorophenyl group. Key parameters include bond lengths (e.g., C-Cl ≈ 1.74 Å) and dihedral angles between the pyrimidine ring and chlorophenyl moiety, which influence molecular planarity. Disorder in the crystal lattice, if present, is resolved using restraints and constraints in SHELXL .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify substituent positions. The methyl ester (COOCH₃) typically resonates at δ ~3.9 ppm (¹H) and δ ~52 ppm (¹³C).
- FT-IR : Stretching vibrations for C=O (ester) appear at ~1700 cm⁻¹, and C-Cl at ~750 cm⁻¹.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 264.05 for C₁₂H₁₀ClN₃O₂) and fragments like the chlorophenyl ion (m/z 111) .
Advanced Research Questions
Q. How can density functional theory (DFT) simulations enhance the understanding of its reactivity and degradation pathways?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict electrophilic attack sites on the pyrimidine ring, such as the C5 carboxylate, which has a higher Fukui index (f⁻ ≈ 0.15) compared to C2. These simulations also model degradation products, like hydrolyzed carboxylic acids, by analyzing bond dissociation energies (BDEs). For example, the ester group’s BDE (~85 kcal/mol) suggests susceptibility to alkaline hydrolysis, aligning with experimental observations of pH-dependent stability .
Q. What strategies are used to resolve contradictions in synthetic yield data across studies?
Discrepancies in yields (e.g., 60% vs. 85%) often arise from:
- Catalyst Selection : Heterogeneous catalysts (e.g., CuCl₂) may yield higher reproducibility than homogeneous ones due to reduced side reactions.
- Purification Methods : Column chromatography vs. recrystallization can affect purity and recovery. For instance, gradient elution (hexane/ethyl acetate) improves separation of chlorophenyl byproducts .
- Analytical Validation : Cross-referencing HPLC purity (>98%) with ¹H NMR integration ensures accurate yield reporting .
Q. How are synthetic impurities identified and quantified during scale-up?
Process-related impurities (e.g., esterification byproducts) are characterized using LC-MS/MS and comparative spectroscopy. For example, a common impurity, methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate, is identified via its distinct NH₂ vibration at ~3400 cm⁻¹ in IR and m/z 264.05 in MS. Quantification via HPLC with UV detection (λ = 254 nm) ensures compliance with ICH guidelines (<0.1% for unknown impurities) .
Q. What role does the 3-chlorophenyl substituent play in modulating biological activity?
The 3-chlorophenyl group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability in cellular assays. Structure-activity relationship (SAR) studies show that substituting chlorine with electron-withdrawing groups (e.g., -NO₂) reduces antimicrobial efficacy by 50%, likely due to altered π-π stacking with target enzymes .
Q. How are continuous flow reactors utilized to improve synthesis scalability?
Continuous flow systems enhance reproducibility by maintaining precise temperature (±1°C) and residence time (±5 sec). For example, a microreactor with a 10 mL/min flow rate achieves 90% conversion in 30 minutes, compared to 4 hours in batch reactors. In-line FTIR monitors intermediate formation, enabling real-time adjustments to reagent stoichiometry .
Methodological Considerations
- Crystallization Solvents : Use of DCM/hexane (1:3) yields larger, high-quality crystals for SCXRD .
- Computational Validation : Always cross-validate DFT-predicted spectra (e.g., IR, NMR) with experimental data to confirm accuracy .
- Scale-Up Protocols : Prioritize DoE (Design of Experiments) approaches to identify critical process parameters (CPPs) like mixing speed and temperature ramps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
